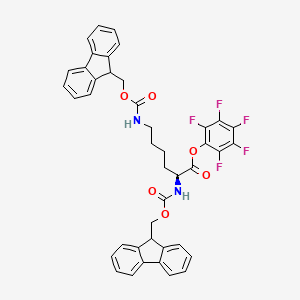

Fmoc-lys(fmoc)-opfp

描述

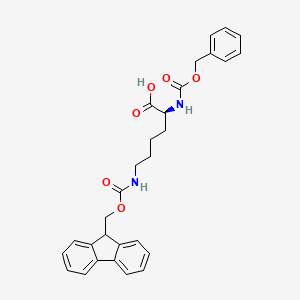

“Fmoc-Lys(Boc)-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis1. It is also known as Nα-Fmoc-Nε-Boc-L-lysine1. The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in solid-phase peptide synthesis2.

Synthesis Analysis

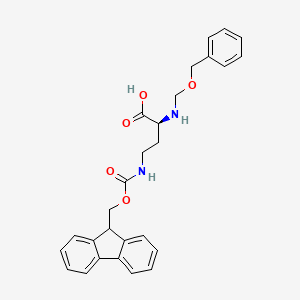

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis2. The Fmoc group is removed using a base, and the resulting amine can then react with the next Fmoc-amino acid in the sequence2. The synthesis in solution of the Lys/γ-Glu building block, Fmoc-Lys- (Pal-γ-Glu-OtBu)-OH, in which Lys and Glu residues are linked through their side chains and γ-Glu is N (α) -palmitoylated, is a key step in these strategies3.

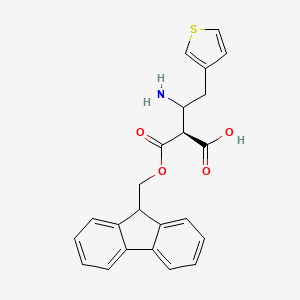

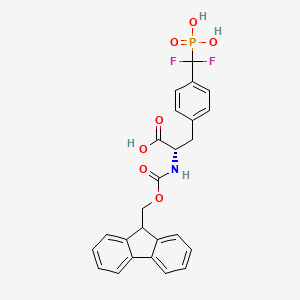

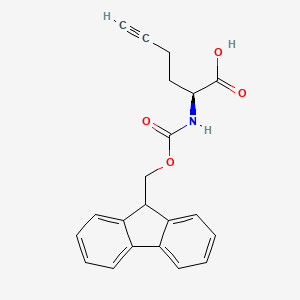

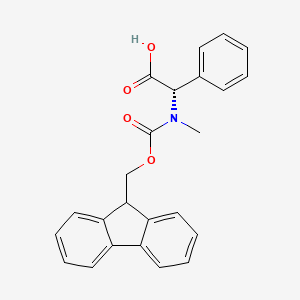

Molecular Structure Analysis

The molecular formula of “Fmoc-Lys(Boc)-OH” is C26H32N2O64. The molecular weight is 468.541. The structure includes a lysine residue with Fmoc and Boc protecting groups1.

Chemical Reactions Analysis

The Fmoc group can be removed by Pd-promoted catalytic hydrogenation under mildly acidic conditions, which produces a non-nucleophilic ammonium salt immediately upon Fmoc deprotection, thereby suppressing undesired side products5.

Physical And Chemical Properties Analysis

“Fmoc-Lys(Boc)-OH” is a solid at room temperature1. Its optical activity is [α]20/D −12±1°, c = 1% in DMF1.

科学研究应用

-

Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids

- Scientific Field : Material Science

- Summary of Application : Fmoc-amino acids are used to create physical hydrogels through a co-assembly phenomenon . These hydrogels are formed by low molecular weight gelators and have been widely studied due to their unique characteristics .

- Methods of Application : The stability of these structures was evaluated using a vial inversion test, and FTIR spectra were used to evidence the interaction between the compounds .

- Results or Outcomes : The gel-like structure is evidenced by viscoelastic parameters in oscillatory shear conditions. SEM microscopy was used to obtain the visual insight into the morphology of the physical hydrogel network while DLS measurements highlighted the sol-gel transition .

-

Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides

- Scientific Field : Biomedical Applications

- Summary of Application : Fmoc-derivatized cationic hexapeptides are used to create self-supporting hydrogels for potential biomedical applications .

- Methods of Application : The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

- Results or Outcomes : Only the Fmoc-derivatives of series K keep their capability to gel. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

-

Solid-Phase Peptide Synthesis (SPPS)

- Scientific Field : Biochemistry

- Summary of Application : Fmoc strategy is used in solid-phase peptide synthesis (SPPS), which is a useful tool in structure–activity relationship (SAR) studies .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

FRET Peptide Substrates

- Scientific Field : Biochemistry

- Summary of Application : FRET peptide substrates have been used in different applications of matrix metalloproteinase (MMP) research, including HTS of collagenolytic MMPs, identification and development of selective, exosite-binding MMP inhibitors, and measurement of MMP activity in biological fluids and cellular environments .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

Supramolecular Gels

- Scientific Field : Biomedical Applications

- Summary of Application : Supramolecular gels formed by the self-assembly of low molecular weight gelators (LMWGs) find their potential applications in various biomedical fields, such as soft tissue engineering, drug administration, cell encapsulation, cell growth and so on .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

- Peptide-Based Hydrogels

- Scientific Field : Biotechnology

- Summary of Application : Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

安全和危害

When handling “Fmoc-lys(fmoc)-opfp”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition678.

未来方向

The use of Fmoc-amino acids in solid-phase peptide synthesis (SPPS) is growing in popularity due to its applications in medicinal chemistry and pharmacology9. A recent breakthrough in SPPS is a process that completely eliminates all solvent intensive washing steps during each amino acid addition cycle9. This transformation of SPPS represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics9.

Please note that the information provided is based on the search results and may not be fully accurate or complete. For a more comprehensive understanding, please refer to the original sources or consult with a specialist in the field.

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVHZCPMVZYQG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692815 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-lys(fmoc)-opfp | |

CAS RN |

132990-14-8 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

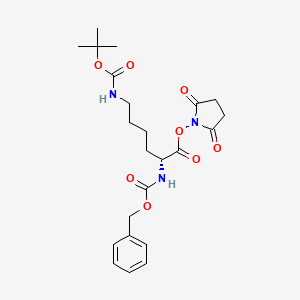

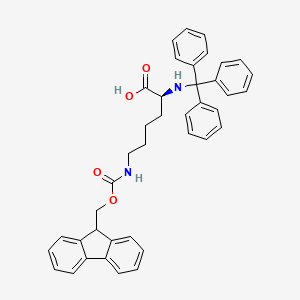

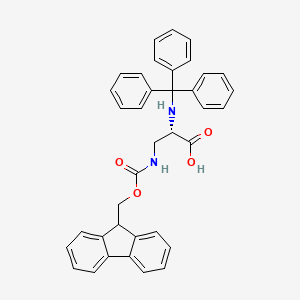

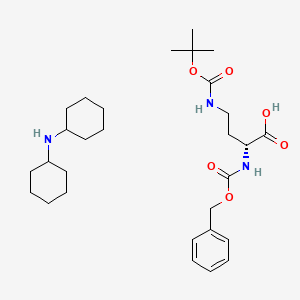

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。